molecular formula C12H10N4O3S B10971621 N-(3-nitrophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide

N-(3-nitrophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide

Cat. No.: B10971621
M. Wt: 290.30 g/mol
InChI Key: MUOWYCIYGXGTEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-nitrophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is an organic compound that features a nitrophenyl group, a pyrimidinylsulfanyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves the following steps:

    Nitration of Phenylamine: The starting material, phenylamine, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 3-nitrophenylamine.

    Formation of Pyrimidin-2-ylsulfanyl Intermediate: Pyrimidine-2-thiol is synthesized separately through the reaction of pyrimidine with hydrogen sulfide in the presence of a base.

    Acylation Reaction: The 3-nitrophenylamine is then acylated with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3-nitrophenyl)-2-chloroacetamide.

    Substitution Reaction: Finally, the N-(3-nitrophenyl)-2-chloroacetamide is reacted with pyrimidine-2-thiol to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amine.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure may lend itself to the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrimidinylsulfanyl group could play a role in binding to metal ions or other cofactors, while the nitrophenyl group could participate in redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide
  • N-(3-nitrophenyl)-2-(pyrimidin-4-ylsulfanyl)acetamide
  • N-(3-nitrophenyl)-2-(pyrimidin-2-ylsulfanyl)propionamide

Uniqueness

N-(3-nitrophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is unique due to the specific positioning of the nitrophenyl and pyrimidinylsulfanyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups in a single molecule provides a versatile scaffold for further modification and application in various fields.

Properties

Molecular Formula

C12H10N4O3S

Molecular Weight

290.30 g/mol

IUPAC Name

N-(3-nitrophenyl)-2-pyrimidin-2-ylsulfanylacetamide

InChI

InChI=1S/C12H10N4O3S/c17-11(8-20-12-13-5-2-6-14-12)15-9-3-1-4-10(7-9)16(18)19/h1-7H,8H2,(H,15,17)

InChI Key

MUOWYCIYGXGTEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.